molecular formula C12H15BrO2 B1280254 2-bromo-1-(4-butoxyphenyl)ethan-1-one CAS No. 53704-75-9

2-bromo-1-(4-butoxyphenyl)ethan-1-one

Cat. No.: B1280254
CAS No.: 53704-75-9
M. Wt: 271.15 g/mol
InChI Key: MIODISVXSASJOK-UHFFFAOYSA-N
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Description

This compound is commonly used as an intermediate in the synthesis of various other compounds and has been studied for its biological and chemical properties.

Scientific Research Applications

2-bromo-1-(4-butoxyphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-bromo-1-(4-butoxyphenyl)ethan-1-one involves the bromination of 4-butoxyacetophenone. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(4-butoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted ethanones.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols.

Mechanism of Action

The mechanism of action of 2-bromo-1-(4-butoxyphenyl)ethan-1-one involves its interaction with molecular targets through its bromine and carbonyl functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-bromo-1-phenyl-
  • Ethanone, 2-bromo-1-(4-methoxyphenyl)-
  • Ethanone, 2-bromo-1-(4-methylphenyl)-

Uniqueness

2-bromo-1-(4-butoxyphenyl)ethan-1-one is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-bromo-1-(4-butoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-2-3-8-15-11-6-4-10(5-7-11)12(14)9-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIODISVXSASJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461347
Record name Ethanone, 2-bromo-1-(4-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53704-75-9
Record name Ethanone, 2-bromo-1-(4-butoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

reacting p-n butoxyacetophenone in solution with bromine stirred in slowly at room temperature to form p-n-butoxyphenacyl bromide;
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step Two

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